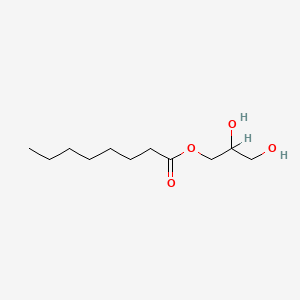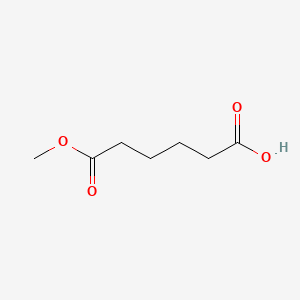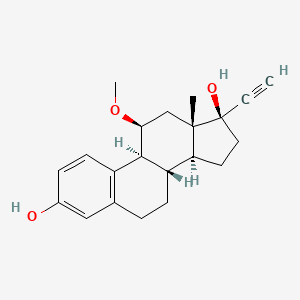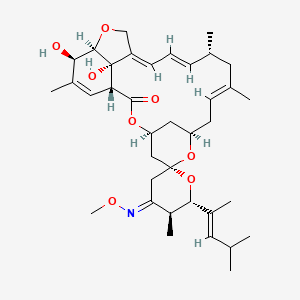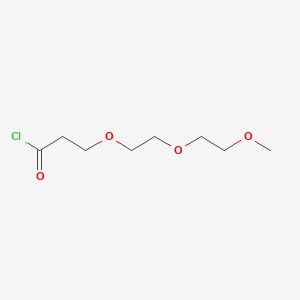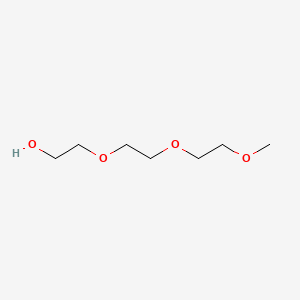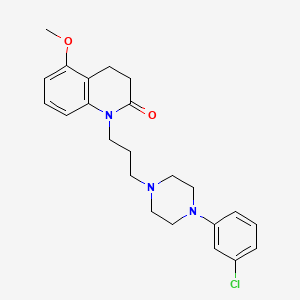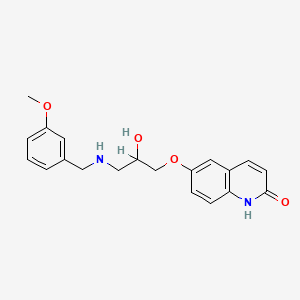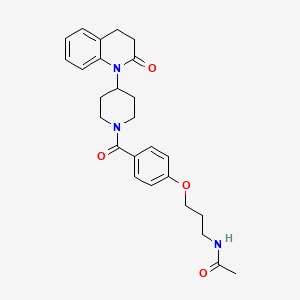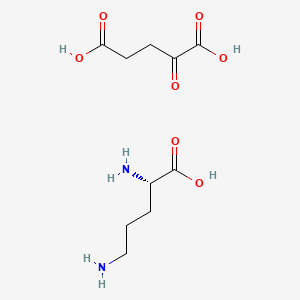
Ornithin-α-Ketoglutarat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Ornithin-Oxoglutarat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Vorläufer bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Wird hinsichtlich seiner Rolle im Harnstoffzyklus und seiner Auswirkungen auf den Stickstoffstoffwechsel untersucht.
Medizin: Wird in der Lebertherapie und zur Verbesserung der Ernährung älterer Patienten eingesetzt.
Industrie: Wird bei der Herstellung von Nahrungsergänzungsmitteln und Arzneimitteln eingesetzt.
5. Wirkmechanismus
Ornithin-Oxoglutarat entfaltet seine Wirkungen durch verschiedene Mechanismen:
Stickstoffentfernung: Ornithin ermöglicht die Entfernung von überschüssigem Stickstoff, indem es als Vorläufer für Citrullin und Arginin wirkt.
Harnstoffzyklus: Es spielt eine zentrale Rolle im Harnstoffzyklus und hilft bei der Entgiftung von Ammoniak, indem es es in Harnstoff umwandelt.
Stoffwechselwege: Alpha-Ketoglutarsäure ist am Citratzyklus beteiligt und trägt zur Energiegewinnung und zu Stoffwechselprozessen bei.
Ähnliche Verbindungen:
Ornithin: Eine Aminosäure, die am Harnstoffzyklus beteiligt ist.
Alpha-Ketoglutarsäure: Ein wichtiges Zwischenprodukt im Citratzyklus.
L-Ornithin-L-Aspartat: Eine Verbindung, die zur Senkung des Ammoniakspiegels bei hepatischer Enzephalopathie eingesetzt wird.
Einzigartigkeit: Ornithin-Oxoglutarat ist einzigartig durch seine doppelte Rolle sowohl im Harnstoffzyklus als auch im Citratzyklus. Diese doppelte Funktionalität ermöglicht es, Ammoniak effektiv zu entgiften und die Energieproduktion zu unterstützen, wodurch es in medizinischen und ernährungsphysiologischen Anwendungen besonders wertvoll ist .
Wirkmechanismus
Target of Action
Cetornan, also known as Ornithine Oxoglutarate (OGO), primarily targets the urea cycle in the liver . The urea cycle is a series of biochemical reactions that produce urea from ammonia (NH3). This process is crucial for the removal of excess nitrogen from the body .
Mode of Action
Cetornan interacts with its targets by providing two key molecules: ornithine and alpha-ketoglutarate . Ornithine is a non-protein amino acid that plays a central role in the urea cycle, allowing for the disposal of excess nitrogen . Alpha-ketoglutarate is a key intermediate in the Krebs cycle (also known as the citric acid cycle), a series of chemical reactions used by all aerobic organisms to release stored energy .
Biochemical Pathways
Cetornan affects two main biochemical pathways: the urea cycle and the Krebs cycle . In the urea cycle, ornithine combines with carbamoyl phosphate to form citrulline, which is then converted into arginine. The conversion of arginine back into ornithine produces urea, which is excreted from the body . In the Krebs cycle, alpha-ketoglutarate is converted into succinyl CoA, releasing energy .
Pharmacokinetics
It is known that the compound is used as an adjuvant to nutrition in elderly undernourished subjects . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cetornan.
Result of Action
The action of Cetornan leads to the disposal of excess nitrogen and the production of energy . This can help improve nutritional health, particularly in elderly patients . It is also used in liver therapy .
Action Environment
The efficacy and stability of Cetornan can be influenced by various environmental factors. For instance, the presence of other nutrients can affect the absorption and effectiveness of Cetornan . Additionally, certain medical conditions, such as a syndrome of malabsorption of glucose and galactose, may affect the use of this medication .
Safety and Hazards
Zukünftige Richtungen
There is much interest in identifying inhibitors of the pathway involving ornithine decarboxylase as potential chemotherapeutic and chemopreventive agents . This is due to the association of an increase in the concentration of polyamines with carcinogenesis . Therefore, the future directions of research on Ornithine oxoglutarate could involve the development of such inhibitors .
Biochemische Analyse
Biochemical Properties
It is known that the compound contains one active pharmaceutical ingredient, 2,5-Diaminopentanoate .
Cellular Effects
The compound has been used as an adjuvant to nutrition in elderly undernourished subjects . The absence of clinical data demonstrating the efficacy of Cetornan makes it difficult to fully understand its impact on various types of cells and cellular processes .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Ornithin-Oxoglutarat wird synthetisch hergestellt, indem Ornithin und α-Ketoglutarsäure in einem stöchiometrischen Verhältnis miteinander kombiniert werden. Die Reaktion findet typischerweise in einem wässrigen Medium statt, in dem die beiden Komponenten gemischt und miteinander reagieren, wobei das Salz gebildet wird .
Industrielle Produktionsmethoden: Die industrielle Produktion von Ornithin-Oxoglutarat beinhaltet die großtechnische Synthese mit ähnlichen Verfahren wie im Labor. Der Prozess umfasst die Reinigung des Endprodukts, um sicherzustellen, dass es die pharmazeutischen Standards erfüllt. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren .
Analyse Chemischer Reaktionen
Reaktionstypen: Ornithin-Oxoglutarat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter Bildung verschiedener Produkte oxidiert werden, abhängig von den verwendeten Reagenzien und Bedingungen.
Reduktion: Reduktionsreaktionen können Ornithin-Oxoglutarat in andere Derivate umwandeln.
Substitution: Substitutionsreaktionen können an bestimmten Stellen des Moleküls stattfinden, was zur Bildung neuer Verbindungen führt.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation zur Bildung von Carbonsäuren führen, während Reduktion Alkohole produzieren kann .
Vergleich Mit ähnlichen Verbindungen
Ornithine: An amino acid involved in the urea cycle.
Alpha-Ketoglutaric Acid: A key intermediate in the Krebs cycle.
L-Ornithine-L-Aspartate: A compound used to reduce ammonium levels in hepatic encephalopathy.
Uniqueness: Ornithine oxoglurate is unique due to its dual role in both the urea cycle and the Krebs cycle. This dual functionality allows it to effectively detoxify ammonia and support energy production, making it particularly valuable in medical and nutritional applications .
Eigenschaften
IUPAC Name |
(2S)-2,5-diaminopentanoic acid;2-oxopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.C5H6O5/c6-3-1-2-4(7)5(8)9;6-3(5(9)10)1-2-4(7)8/h4H,1-3,6-7H2,(H,8,9);1-2H2,(H,7,8)(H,9,10)/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPUVFBNQHVEEU-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CN.C(CC(=O)O)C(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5144-42-3 | |
| Record name | L-Ornithine, 2-oxopentanedioate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5144-42-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30958449 | |
| Record name | L-Ornithine, 2-oxopentanedioate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34414-83-0, 5191-97-9 | |
| Record name | Ornithine α-ketoglutarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34414-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Ornithine, 2-oxopentanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5191-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ornithine oxoglurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005191979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (L)-Ornithine 2-oxoglutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034414830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Ornithine, 2-oxopentanedioate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (L)-ornithine 2-oxoglutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | L-ornithine 2-oxoglutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORNITHINE OXOGLURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FEN49K96W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



